3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a complex organic compound that features a benzamide group attached to a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2,3,4,9-tetrahydro-1H-carbazole under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide
- 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 2,3,4,9-tetrahydro-1H-carbazole derivatives
Uniqueness
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-11-10-13(12-19(18)26-2)21(24)23-17-9-5-7-15-14-6-3-4-8-16(14)22-20(15)17/h3-4,6,8,10-12,17,22H,5,7,9H2,1-2H3,(H,23,24) |
InChI Key |
KNHNNQKRLUIPAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCC3=C2NC4=CC=CC=C34)OC |
Origin of Product |
United States |
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